Head-to-Head Biochemical Potency Comparison Against the Closest Patent Analog
CAS 1396564-14-9 (Example 1 from patent WO2013176970) shows superior TrkA inhibitory potency compared to its direct structural analog, Example 2, when tested in the same in vitro enzymatic assay. The IC50 value for the target compound is 6.5 nM, which is significantly lower than the 11 nM reported for the comparator compound, representing a 1.7-fold increase in potency . This data was generated using a standardized fluorescently-labeled peptide substrate phosphorylation assay to measure TrkA kinase activity, as detailed by the inventors .
| Evidence Dimension | TrkA Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 6.5 nM |
| Comparator Or Baseline | WO2013176970 Example 2 (Tri-substituted urea derivative 2): 11 nM |
| Quantified Difference | Target compound has 1.7-fold higher potency (lower IC50). |
| Conditions | TrkA kinase enzymatic assay measuring phosphorylation of a fluorescently labeled peptide substrate, as described in patent WO 2013/176970 A1. |
Why This Matters
Greater biochemical potency allows a lower effective concentration to be used in cellular and in vivo assays, potentially reducing off-target effects and improving the therapeutic window in proof-of-concept studies for TrkA-mediated pain and cancer.
- [1] Therapeutic Target Database (TTD). Patent details for Target T07173 (TrkA): WO2013176970. Representative Drug IDs: D0UQ2G (IC50 = 6.5 nM) and D0CG8N (IC50 = 11 nM). Available at: https://idrblab.net/ttd/ View Source
- [2] PMC. Table for patent WO 2013/176970 A1: TrkA Kinase Inhibitors, Compositions and Methods Thereof. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC4027631/table/t1/ View Source
